molecular formula C15H24O3Si B8137811 Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate

Cat. No.: B8137811
M. Wt: 280.43 g/mol
InChI Key: NJZCELPGGBPFEL-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is an organic compound that features a benzoate ester functional group, a tert-butyldimethylsilyl-protected hydroxyl group, and a methyl substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoic acid.

    Reduction: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzyl alcohol.

    Substitution: 4-hydroxy-2-methylbenzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate primarily involves the protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-11-10-12(8-9-13(11)14(16)17-5)18-19(6,7)15(2,3)4/h8-10H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZCELPGGBPFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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